A study utilizing FT-IR, 1H and 13C NMR (in CDCl3 solvent), and UV-Vis spectroscopy (in ethanol solvent) provided experimental data on the molecular structure of Emorfazone. [] This data was further supported by computational analysis using the DFT/HSEH1PBE method with the 6-311++G(d,p) basis set. [] This study determined optimized molecular structure, conformational analysis, vibrational frequencies and their assignments, 1H and 13C NMR chemical shift values (in gas phase and CHCl3 solvent), HOMO–LUMO, MEP (molecular electrostatic potential), and NBO (natural bond orbital) analyses. []
Emorfazone undergoes photochemical oxidation in the presence of 1,3,7,9-tetrabutyl-2,4,6,8(1H,3H,7H,9H)-pyrimido-[5,4-g]pteridinetetrone 5-oxide (1a) under UV-Visible light. [] This reaction yields several products, including:
Additionally, studies on Emorfazone metabolism in rabbits [] identified various metabolites resulting from oxidative cleavage of the morpholine ring, as well as minor deethylation and demethylation reactions.
Emorfazone exhibits analgesic activity against various stimuli, including pressure, thermal, electrical, and chemical. [] While its exact mechanism of action remains unclear, studies suggest it possesses a distinct analgesic profile from morphine, as its activity is not affected by the opioid antagonist levallorphan and shows no cross-tolerance with morphine. [] Further research indicates that its analgesic effect is likely not linked to muscle relaxant properties, unlike some other basic anti-inflammatory drugs. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8